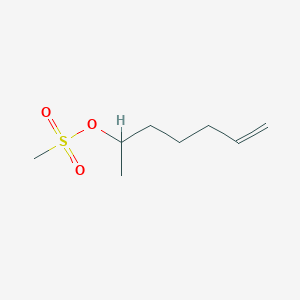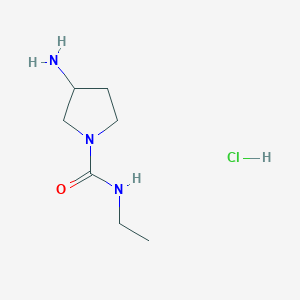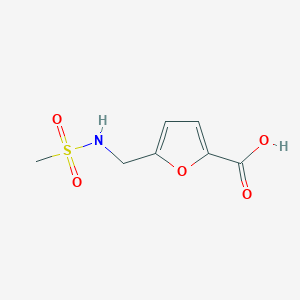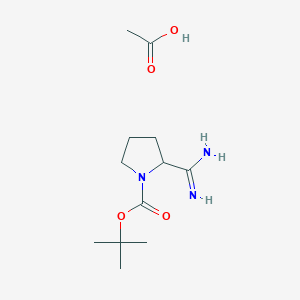
Hept-6-en-2-yl methanesulfonate
Übersicht
Beschreibung
Hept-6-en-2-yl methanesulfonate is a chemical compound with the molecular formula C8H16O3S . It has a molecular weight of 192.28 g/mol.
Physical And Chemical Properties Analysis
Hept-6-en-2-yl methanesulfonate has a predicted boiling point of 303.5±21.0 °C and a predicted density of 1.048±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
Hept-6-en-2-yl methanesulfonate is involved in various chemical reactions and syntheses. Goldwhite, Gibson, and Harris (1964) found that methanesulphonyl chloride reacts with hept-1-ene under short-wave radiation to produce β-chloroheptyl methyl sulphone. This reaction exemplifies the feeble nucleophilicity of alkanesulphonate anions (Goldwhite, Gibson, & Harris, 1964). In another study, Al-farhan et al. (2010) synthesized a derivative, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl methanesulfonate, from borneol. This compound showed antimicrobial activity, particularly high sensitivity against Escherichia coli (Al-farhan et al., 2010).
Pharmacological Research
In pharmacological research, Kubota et al. (1979) employed methanesulfonic acid in synthesizing peptides corresponding to α-endorphin and γ-endorphin. These peptides exhibited relative analgesic potencies compared to morphine (Kubota et al., 1979).
Microbial Metabolism
Kelly and Murrell (1999) explored the role of methanesulfonic acid in microbial metabolism. Methanesulfonate is utilized by various aerobic bacteria as a sulfur source and, in some cases, as a carbon and energy substrate (Kelly & Murrell, 1999).
Analytical Chemistry
Simpson, Neuberger, and Liu (1976) described a method using methanesulfonic acid for the precise amino acid analysis of proteins from a single hydrolysate. This method provided more accurate values for all amino acids, including tryptophan and half-cystine (Simpson, Neuberger, & Liu, 1976).
Environmental Applications
Gernon, Wu, Buszta, and Janney (1999) highlighted the environmental benefits of methanesulfonic acid. Its low toxicity and solubility make it an ideal electrolyte for electrochemical processes, such as in the electroplating of Sn/Pb solder (Gernon, Wu, Buszta, & Janney, 1999).
Eigenschaften
IUPAC Name |
hept-6-en-2-yl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3S/c1-4-5-6-7-8(2)11-12(3,9)10/h4,8H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJPJLRKSQFXCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC=C)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hept-6-en-2-yl methanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride](/img/structure/B1377328.png)





![1-[(4-bromophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1377338.png)

![Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate](/img/structure/B1377340.png)
![6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B1377341.png)